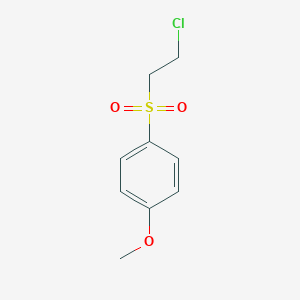
CAZQGLFLXPFQNS-UHFFFAOYSA-J
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CAZQGLFLXPFQNS-UHFFFAOYSA-J: is a complex organotin compound It is characterized by its unique structure, which includes two tin atoms, multiple oxygen and sulfur atoms, and long alkyl chains
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CAZQGLFLXPFQNS-UHFFFAOYSA-J typically involves the reaction of organotin precursors with specific dicarboxylic acids under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization, distillation, or chromatography to remove any impurities and obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
CAZQGLFLXPFQNS-UHFFFAOYSA-J can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: It can be reduced to lower oxidation states.
Substitution: The alkyl groups or other ligands can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions may produce derivatives with different functional groups attached to the tin atoms.
Aplicaciones Científicas De Investigación
CAZQGLFLXPFQNS-UHFFFAOYSA-J has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of advanced materials, such as coatings and composites, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which CAZQGLFLXPFQNS-UHFFFAOYSA-J exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological and chemical effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-ethylhexyl) tin oxide
- Bis(2-ethylhexyl) tin dichloride
- Bis(2-ethylhexyl) tin diacetate
Uniqueness
Compared to these similar compounds, CAZQGLFLXPFQNS-UHFFFAOYSA-J is unique due to its complex structure, which includes multiple functional groups and long alkyl chains
Propiedades
Número CAS |
18403-67-3 |
|---|---|
Fórmula molecular |
C40H76O8S2Sn2 |
Peso molecular |
986.6 g/mol |
Nombre IUPAC |
bis[dibutyl-[2-(2-ethylhexoxy)-2-oxoethyl]sulfanylstannyl] but-2-enedioate |
InChI |
InChI=1S/2C10H20O2S.C4H4O4.4C4H9.2Sn/c2*1-3-5-6-9(4-2)7-12-10(11)8-13;5-3(6)1-2-4(7)8;4*1-3-4-2;;/h2*9,13H,3-8H2,1-2H3;1-2H,(H,5,6)(H,7,8);4*1,3-4H2,2H3;;/q;;;;;;;2*+2/p-4 |
Clave InChI |
CAZQGLFLXPFQNS-UHFFFAOYSA-J |
SMILES |
CCCCC(CC)COC(=O)CS[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)SCC(=O)OCC(CC)CCCC |
SMILES canónico |
CCCCC(CC)COC(=O)CS[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)SCC(=O)OCC(CC)CCCC |
| 18403-67-3 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-YL acrylate](/img/structure/B96266.png)
![1-Chlorosulfonyl-3-methyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B96268.png)








